molecular formula C16H20N2O2S B5654604 N-[(2E)-5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-hydroxybenzamide

N-[(2E)-5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-hydroxybenzamide

Cat. No.: B5654604
M. Wt: 304.4 g/mol
InChI Key: UTQLEGGHINEVLK-UHFFFAOYSA-N
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Description

N-[(2E)-5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-hydroxybenzamide is a synthetic organic compound characterized by a thiazole ring substituted with tert-butyl and dimethyl groups, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-hydroxybenzamide typically involves the condensation of 2-hydroxybenzamide with a thiazole derivative. One common method includes the use of tert-butyl-substituted thiazole and dimethyl-substituted thiazole as starting materials. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-[(2E)-5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2E)-5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2E)-5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-methoxybenzamide
  • **N-[(2E)-5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-chlorobenzamide
  • **N-[(2E)-5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-fluorobenzamide

Uniqueness

N-[(2E)-5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-hydroxybenzamide is unique due to the presence of both tert-butyl and dimethyl groups on the thiazole ring, which may enhance its lipophilicity and biological activity. Additionally, the hydroxyl group on the benzamide moiety can participate in hydrogen bonding, potentially affecting its binding affinity and specificity for molecular targets.

Properties

IUPAC Name

N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2-ylidene)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-10-13(16(2,3)4)21-15(18(10)5)17-14(20)11-8-6-7-9-12(11)19/h6-9,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQLEGGHINEVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC(=O)C2=CC=CC=C2O)N1C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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